Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-3-nitropyridine with an appropriate alkene under phase transfer catalysis conditions. Benzyl triethyl ammonium chloride is often used as the phase transfer catalyst . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of phase transfer catalysis and the use of common organic solvents suggest that scaling up the synthesis would involve similar conditions, with adjustments for larger reaction volumes and enhanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against both gram-positive and gram-negative bacteria.
Medicine: Potential use as an antibacterial agent due to its ability to inhibit bacterial growth.
Industry: Possible applications in the development of new materials with antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine involves the inhibition of bacterial enzymes essential for cell wall synthesis. The nitro group is believed to play a crucial role in this inhibition, possibly through the formation of reactive intermediates that disrupt enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-methylprop-1-en-1-yl)-1H-benzimidazole
- 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Uniqueness
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical properties and biological activities. Its nitro group also enhances its potential as an antimicrobial agent, distinguishing it from other similar compounds.
Properties
CAS No. |
129179-31-3 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H11N3O2/c1-8(2)7-9-11(14(15)16)13-6-4-3-5-10(13)12-9/h3-7H,1-2H3 |
InChI Key |
JZBANANRAZTJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.